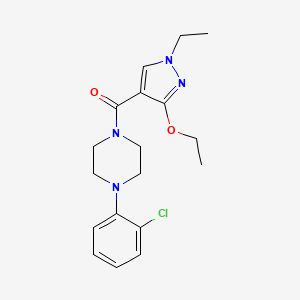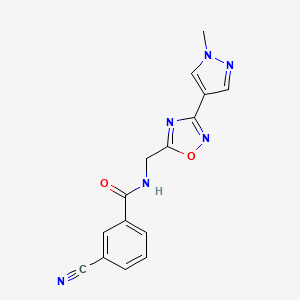![molecular formula C26H19N3O2 B3016743 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide CAS No. 394229-41-5](/img/structure/B3016743.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its wide range of biological activities and has been extensively studied for its potential therapeutic applications, including antihypertensive, antimicrobial, anticancer, and anticonvulsant properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as the compound , can be achieved through environmentally friendly methods. One such method involves a one-pot synthesis using phthalic anhydride, anilines, and phenylenediammonium dihydrogenphosphate in water, which is considered a relatively benign solvent . Another eco-friendly approach utilizes phthaldichloride with anilines and o-phenylenediamine in glycerol without any external catalyst, providing excellent yields . These methods highlight the trend towards greener chemistry in the synthesis of pharmacologically relevant compounds.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of the imidazole ring fused to a benzene ring. This core structure is often modified with various substituents that can significantly alter the compound's binding affinity to biological targets, as seen in computational studies where derivatives showed higher affinity toward receptor proteins than controls . The presence of the phenoxybenzamide moiety in the compound suggests potential for specific interactions with biological targets, which could be explored through computational docking studies.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including thermolysis, which can lead to the formation of different products such as benzimidazoles, benzonitrile, arylamines, and others, depending on the reaction conditions . The nucleophilic behavior of related compounds, such as N-phenylbenzamidine, can also lead to the formation of imidazole scaffolds through domino reactions . These reactions demonstrate the chemical versatility of benzimidazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and stability. For instance, the introduction of a tetrazole ring in place of a carboxylic acid group has been found to be effective in enhancing the oral antihypertensive potency of related compounds . The solubility in water and glycerol, as mentioned in the synthesis methods, also indicates potential for good bioavailability .
Wissenschaftliche Forschungsanwendungen
Environmentally Friendly Synthesis
A study highlights the water-mediated, environmentally friendly synthesis of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamide derivatives. This process combines phthalic anhydride, anilines, and phenylenediammonium dihydrogenphosphate in water, providing excellent yields in an eco-friendly manner due to water being a benign solvent (Y. D. Reddy, C. V. Reddy, & P. Dubey, 2014).
Anticonvulsant Activity
Another research effort involved synthesizing and evaluating a series of N-(benzoylalkyl)imidazoles and N-(omega-phenyl-omega-hydroxyalkyl)imidazoles for anticonvulsant activity. Some compounds demonstrated activity comparable to or better than established treatments like phenytoin and phenobarbital, highlighting the therapeutic potential of such structures (D. Nardi et al., 1981).
Antihypertensive Effects
Research on nonpeptide angiotensin II receptor antagonists led to the development of potent, orally active antihypertensives from N-(biphenylylmethyl)imidazoles. This class of compounds, differentiated by their ability to significantly affect blood pressure upon oral administration, marks an advancement over previous series that required intravenous administration (D. Carini et al., 1991).
Chemical Properties and Applications
The formation of N-heterocyclic carbenes (NHCs) through the tautomerization of 2-(imidazolium-1-yl)phenolates into 3-(2-hydroxyphenyl)-imidazol-2-ylidenes was demonstrated. These carbene tautomers can be trapped in various forms, including thiones and palladium complexes, showcasing their chemical versatility and potential for further applications in catalysis and organic synthesis (Ming Liu et al., 2016).
Synthesis and Evaluation of Novel Compounds
The design, synthesis, and pharmacological evaluation of 4-thiazolidinone derivatives as agonists of benzodiazepine receptors were reported. These compounds exhibit considerable anticonvulsant activity and do not impair learning and memory, suggesting their potential as therapeutic agents (M. Faizi et al., 2017).
Wirkmechanismus
Target of Action
GNF-Pf-2965, also known as N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide, primarily targets the PfMFR3 , an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, PfMFR3, which is localized to the parasite mitochondrion . It is suggested that PfMFR3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria . .
Biochemical Pathways
It is known that the compound affects the function of the mitochondrion in the parasite . The compound’s effect on PfMFR3 suggests that it may influence mitochondrial transport processes .
Result of Action
The action of GNF-Pf-2965 results in decreased sensitivity to MMV085203 and GNF-Pf-3600 as well as other compounds that have a mitochondrial mechanism of action . This suggests that the compound may have a role in modulating drug resistance in parasites .
Zukünftige Richtungen
The future directions for research on “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide” would likely involve further exploration of its biological activities and potential applications in pharmaceuticals. Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry due to their broad range of chemical and biological properties .
Eigenschaften
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-26(21-10-4-7-13-24(21)31-20-8-2-1-3-9-20)27-19-16-14-18(15-17-19)25-28-22-11-5-6-12-23(22)29-25/h1-17H,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEJRCXMEFPWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-ethyl 1-isopropyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3016661.png)


![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016664.png)
![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)
![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)
![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)




![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B3016679.png)
